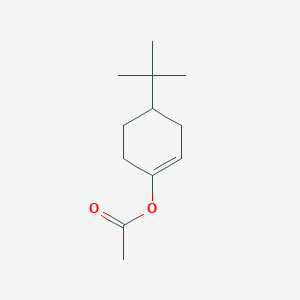
4-Tert-butylcyclohex-1-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 152326 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological and chemical research, particularly in the study of cellular processes and molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NSC 152326 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific reagents and catalysts to form the basic skeleton of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like recrystallization, chromatography, or distillation to ensure high purity.
Industrial Production Methods
Industrial production of NSC 152326 may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes:
Batch Processing: Conducting the synthesis in large reactors with controlled temperature and pressure.
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
NSC 152326 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, and chromium trioxide. Conditions typically involve acidic or basic environments.
Reduction: Reagents like sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Reagents such as halides, acids, and bases are used under varying conditions of temperature and solvent.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example:
Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Typically results in the formation of alcohols or amines.
Substitution: Produces a variety of substituted derivatives depending on the nucleophile or electrophile used.
Wissenschaftliche Forschungsanwendungen
NSC 152326 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis studies.
Biology: Employed in the study of cellular processes, enzyme interactions, and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of NSC 152326 involves its interaction with specific molecular targets within cells. It can modulate various biochemical pathways by:
Binding to Enzymes: Inhibiting or activating enzyme activity, thereby affecting metabolic processes.
Interacting with Receptors: Modulating receptor function and influencing signal transduction pathways.
Altering Gene Expression: Affecting transcription factors and gene expression profiles, leading to changes in cellular behavior.
Vergleich Mit ähnlichen Verbindungen
NSC 152326 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: Another compound with similar biological activity but different structural features.
NSC 725776 (Indimitecan): Known for its anticancer properties and distinct mechanism of action.
NSC 724998 (Indotecan): Shares some functional similarities but differs in its pharmacokinetic profile.
Eigenschaften
CAS-Nummer |
7360-39-6 |
|---|---|
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
(4-tert-butylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C12H20O2/c1-9(13)14-11-7-5-10(6-8-11)12(2,3)4/h7,10H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
DZSCZHURQCICTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CCC(CC1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



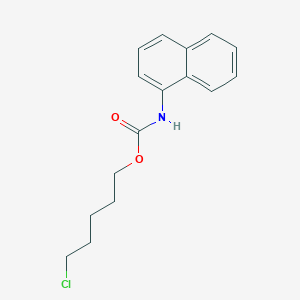

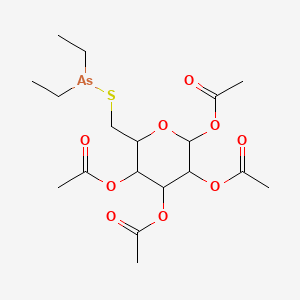


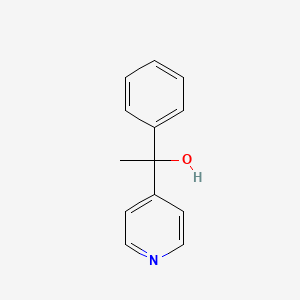
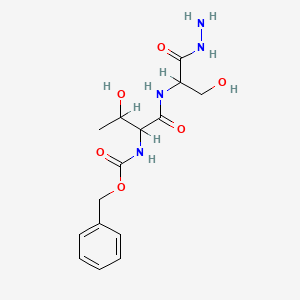
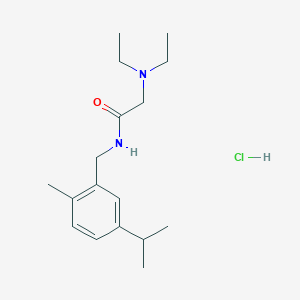
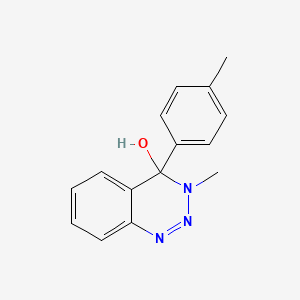
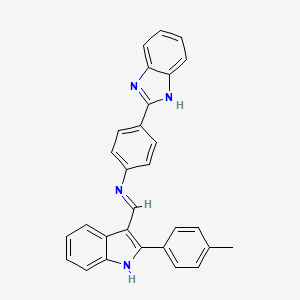
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)


